Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate

Description

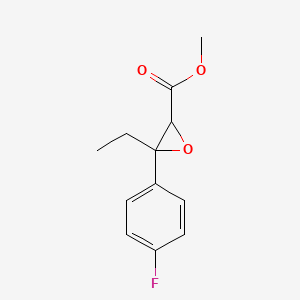

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate is an epoxide-containing ester with a 4-fluorophenyl substituent at the C3 position and an ethyl group at the same carbon. Its molecular formula is C₁₂H₁₃FO₃ (molecular weight: 236.23 g/mol). This compound belongs to the oxirane-2-carboxylate family, characterized by a three-membered epoxide ring fused to a carboxylate ester.

Properties

Molecular Formula |

C12H13FO3 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C12H13FO3/c1-3-12(10(16-12)11(14)15-2)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |

InChI Key |

YLJFJWKYWZFVDN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)C(=O)OC)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate can be synthesized through various methods. One common approach involves the epoxidation of phenylpropene derivatives using peroxides . Another method involves the epoxidation of phenylpropanone derivatives . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale epoxidation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biochemical applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituents at the C3 position of the oxirane ring. Key examples include:

Key Observations :

- Steric Effects : The ethyl group at C3 introduces greater steric hindrance than smaller substituents (e.g., methyl in ), which may influence ring puckering dynamics (as discussed in ) and reaction selectivity.

- Synthetic Yields : The 4-fluorophenyl analog (78% yield, ) demonstrates higher synthetic efficiency compared to chlorophenyl (74%, ) derivatives, possibly due to reduced steric or electronic challenges during epoxidation.

Physicochemical Properties

- Solubility: Limited data exist, but the ethyl substituent likely reduces aqueous solubility compared to smaller analogs like methyl 3-(4-fluorophenyl)oxirane-2-carboxylate .

- Stability : Epoxides are generally sensitive to nucleophilic attack. The 4-fluorophenyl group’s electron-withdrawing nature may stabilize the epoxide ring against ring-opening reactions relative to methoxy-substituted analogs .

Structure-Activity Relationships (SAR)

While SAR data for the target compound are sparse, analogs with 4-fluorophenyl groups are prevalent in drug candidates. For instance, aprepitant derivatives incorporate fluorophenyl moieties to enhance binding affinity to neurokinin receptors . The ethyl substituent could modulate lipophilicity, affecting membrane permeability in bioactive molecules.

Biological Activity

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate is an organic compound characterized by its epoxide structure, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9FO3

- Molecular Weight : 196.18 g/mol

- IUPAC Name : this compound

The compound features a fluorinated phenyl group, which enhances its reactivity and biological interactions compared to non-fluorinated analogs.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action, primarily through its interaction with various biological targets:

- Enzyme Inhibition : The epoxide ring can interact with nucleophilic sites on enzymes, leading to inhibition. This property is critical in drug design, particularly for targeting enzymes involved in disease pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways associated with neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, attributed to its structural characteristics that disrupt cellular processes.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds indicates that the presence of a fluorine atom significantly impacts biological potency. For instance, compounds with fluorinated aromatic rings often show enhanced binding affinities to targets such as dopamine transporters (DAT) and serotonin receptors compared to their non-fluorinated counterparts .

Case Studies

- Dopamine Transporter Inhibition :

- Antimicrobial Activity :

Table 1: Comparison of Biological Activities

| Compound Name | Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Dopamine Transporter | 23 | Effective in reducing reinforcing effects |

| Methyl 3-(4-chlorophenyl)oxirane-2-carboxylate | Serotonin Transporter | 30 | Lower potency compared to fluorinated analog |

| Methyl 3-(4-bromophenyl)oxirane-2-carboxylate | Antimicrobial Activity | 15 | Higher activity against C. albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.